molecular formula C7H4ClFN2 B1424206 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190317-94-2

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine

货号: B1424206
CAS 编号: 1190317-94-2
分子量: 170.57 g/mol
InChI 键: NXFUJGIWFYKQGK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the reaction of 4-chloro-1H-pyrrolo[2,3-B]pyridine with fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

相似化合物的比较

生物活性

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chlorine atom at the 5-position
  • Fluorine atom at the 4-position
  • A pyrrolo[2,3-b]pyridine ring system

This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action for this compound involves its interaction with various kinase enzymes. Notably, it has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs) and serum/glucocorticoid-regulated kinase (SGK-1). By inhibiting these kinases, the compound can affect downstream signaling pathways related to cell proliferation and survival, making it a candidate for cancer therapy.

Target KinaseEffectImplication
FGFRInhibitionInduces apoptosis in cancer cells
SGK-1InhibitionPotential treatment for related disorders

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. For instance, a study demonstrated that this compound could inhibit breast cancer cell proliferation and significantly reduce cell migration in vitro .

Case Studies

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their FGFR inhibitory activity. Compound 4h demonstrated IC50 values of 7 nM against FGFR1, indicating potent inhibition which correlated with reduced proliferation in breast cancer cells .
  • SGK-1 Inhibition : Another study highlighted the use of pyrrolo[2,3-b]pyridine derivatives as SGK-1 inhibitors, suggesting their application in treating disorders mediated by SGK-1 activity .

Pharmacological Profile

The pharmacological profile of this compound suggests it can serve as a lead compound for drug development targeting various diseases:

  • Cancer : As an FGFR inhibitor, it holds promise for treating tumors characterized by aberrant FGFR signaling.
  • Inflammatory Diseases : Its role as a kinase inhibitor suggests potential applications in conditions where SGK-1 is implicated.

Future Directions

Ongoing research aims to optimize the structure of this compound to enhance its efficacy and selectivity against targeted kinases. The development of analogs with improved pharmacokinetic properties is also a key area of focus.

常见问题

Basic Research Questions

Q. What are the key structural features of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine, and how do they influence its reactivity?

The compound features a fused pyrrolopyridine core with chlorine at position 5 and fluorine at position 3. Halogen substituents at these positions enhance electrophilic substitution reactivity, particularly at electron-deficient sites. For example, fluorine’s electronegativity increases the acidity of adjacent protons, facilitating deprotonation in nucleophilic reactions, while chlorine’s polarizability supports cross-coupling reactions (e.g., Suzuki-Miyaura). Structural analogs (e.g., 5-chloro-4-iodo derivatives) show altered reactivity due to halogen size and bond strength differences .

Q. What synthetic methodologies are commonly employed to prepare this compound?

A typical route involves halogenation of the pyrrolopyridine core. For example:

  • Step 1 : Cyclization of pyridine precursors (e.g., via Buchwald-Hartwig amination) to form the pyrrolopyridine scaffold.
  • Step 2 : Sequential halogenation using agents like POCl₃ for chlorination and Selectfluor® for fluorination under anhydrous conditions.
    Reaction conditions (temperature, solvent) are critical: chlorination often requires reflux in DMF, while fluorination proceeds at lower temperatures (0–25°C) to avoid side reactions .

Q. How is the purity of this compound validated in synthetic workflows?

Analytical techniques include:

  • HPLC-MS : To confirm molecular weight (MW = 186.57 g/mol) and detect impurities.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns.
  • X-ray crystallography : Resolves halogen positioning and confirms crystal packing (e.g., InChIKey: NXFUJGIWFYKQGK-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How do halogen substitution patterns (Cl, F, I, Br) at positions 4 and 5 affect biological activity in pyrrolopyridine derivatives?

Comparative studies reveal:

Halogen (Position 4)Bioactivity (FGFR Inhibition IC₅₀)
Fluorine12 nM
Iodine45 nM
Bromine28 nM
Fluorine’s small size and high electronegativity enhance binding to FGFR kinase pockets, while bulkier halogens (I, Br) reduce potency due to steric hindrance .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

  • Reagent purity : Moisture-sensitive reagents (e.g., POCl₃) require strict anhydrous handling.
  • Temperature control : Fluorination at >25°C leads to decomposition.
  • Workup optimization : Use of silica gel chromatography with ethyl acetate/hexane (3:7) improves recovery. Reproducible yields (>75%) are achievable with rigorous parameter standardization .

Q. How can computational modeling guide the design of pyrrolopyridine-based FGFR inhibitors?

  • Docking studies : Predict binding affinity to FGFR1 (PDB ID: 3TT0) by modeling halogen-π interactions with Tyr563 and Asp641.
  • DFT calculations : Assess electrostatic potential maps to optimize halogen placement for enhanced kinase selectivity .

Q. What advanced techniques characterize reaction intermediates during scale-up synthesis?

  • In-situ FTIR : Monitors intermediate formation (e.g., chlorinated precursors) in real time.
  • Continuous flow synthesis : Reduces side reactions via precise temperature/pressure control, enabling gram-scale production with >90% purity .

Q. Methodological Considerations

Q. How to troubleshoot low yields in nucleophilic aromatic substitution reactions involving this compound?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalyst screening : CuI/K₃PO₄ systems improve coupling efficiency with arylboronic acids.
  • Substrate pre-activation : Pre-mix with N-methylmorpholine to enhance electrophilicity .

Q. What are the best practices for storing this compound?

  • Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis.
  • Stability : Shelf life >12 months when moisture content is <0.1% (validated by Karl Fischer titration) .

属性

IUPAC Name

5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFUJGIWFYKQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (3.0 g, 9.18 mmol) was placed in THF (15 mL) at 0° C. TBAF (10.094 mL, 10.094 mmol) was added dropwise and stirred for 30 minutes. The reaction was then quenched with saturated aqueous NaHCO3 and extracted into DCM. The combined organic fractions were dried, filtered, and concentrated to give the crude product that was purified by column chromatography (500:6 DCM:MeOH) to give 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.4 g, 89% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10.094 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (3.0 g, 9.2 mmol) in THF (15 mL) at 0° C. was treated dropwise with TBAF (10.1 mL, 10.1 mmol). After 30 minutes, the reaction was quenched with saturated aqueous NaHCO3 and extracted into CH2Cl2. The combined organic fractions were dried (MgSO4), filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel using 1.2% MeOH:CH2Cl2 to provide 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.4 g, 89% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2, 3-1)]pyridine (3.0 g, 9.2 mmol) in THF (15 mL) at 0° C. was treated dropwise with TBAF (10.1 mL, 10.1 mmol). After 30 minutes, the reaction was quenched with saturated aqueous NaHCO3 and extracted into CH2Cl2. The combined organic fractions were dried (MgSO4), filtered, and concentrated in vacuo. The crude was purified by flash chromatography on silica gel using 1.2% MeOH:CH2Cl2 to provide 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.4 g, 89% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10.1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。